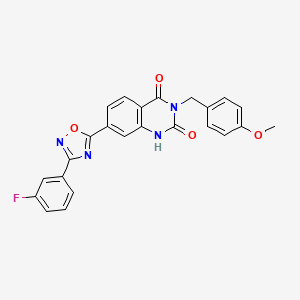![molecular formula C26H27ClN2O4 B11275772 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B11275772.png)
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of chlorophenyl and phenylethoxy groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl ethylamine and 2-phenylethoxy acetic acid.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield. This may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high output.
Chemical Reactions Analysis
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.
Scientific Research Applications
2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide stands out due to its unique structural features and chemical properties. Similar compounds include:
2-(4-chlorophenyl)ethylamine: This compound shares the chlorophenyl ethylamine moiety but lacks the additional functional groups present in the target compound.
2-phenylethoxy acetic acid: This compound contains the phenylethoxy group but does not have the chlorophenyl ethylamine moiety.
These comparisons highlight the distinctiveness of this compound and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H27ClN2O4 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-2-[4-(2-phenylethoxy)anilino]ethoxy]acetamide |
InChI |
InChI=1S/C26H27ClN2O4/c27-22-8-6-21(7-9-22)14-16-28-25(30)18-32-19-26(31)29-23-10-12-24(13-11-23)33-17-15-20-4-2-1-3-5-20/h1-13H,14-19H2,(H,28,30)(H,29,31) |
InChI Key |
KGMSEWBZBNONTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)COCC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275694.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11275696.png)


![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275713.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275730.png)
![N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11275740.png)
![N-[(2-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11275742.png)
![2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B11275755.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11275757.png)



![N-(2-methylphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11275765.png)
